molecular formula C8H18NO4P B14347416 Dipropyl [2-(hydroxyimino)ethyl]phosphonate CAS No. 92979-61-8

Dipropyl [2-(hydroxyimino)ethyl]phosphonate

Cat. No.: B14347416
CAS No.: 92979-61-8
M. Wt: 223.21 g/mol
InChI Key: USRYHWNJUGTEPB-UHFFFAOYSA-N
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Description

Dipropyl [2-(hydroxyimino)ethyl]phosphonate is an organophosphorus compound that contains a phosphonate group This compound is characterized by the presence of a hydroxyimino group attached to an ethyl chain, which is further bonded to a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl [2-(hydroxyimino)ethyl]phosphonate can be achieved through several methods. One common approach involves the reaction of phosphonic acid derivatives with appropriate alkylating agents. For instance, the reaction of phosphonic acid with dipropylamine in the presence of a dehydrating agent can yield the desired compound . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dipropyl [2-(hydroxyimino)ethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipropyl [2-(hydroxyimino)ethyl]phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and other derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphonate metabolism.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug for delivering active phosphonic acid derivatives.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dipropyl [2-(hydroxyimino)ethyl]phosphonate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent processes in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Dipropyl phosphonate
  • Diethyl [2-(hydroxyimino)ethyl]phosphonate
  • Dimethyl [2-(hydroxyimino)ethyl]phosphonate

Uniqueness

Dipropyl [2-(hydroxyimino)ethyl]phosphonate is unique due to its specific combination of a hydroxyimino group and a dipropyl phosphonate group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the hydroxyimino group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

92979-61-8

Molecular Formula

C8H18NO4P

Molecular Weight

223.21 g/mol

IUPAC Name

N-(2-dipropoxyphosphorylethylidene)hydroxylamine

InChI

InChI=1S/C8H18NO4P/c1-3-6-12-14(11,8-5-9-10)13-7-4-2/h5,10H,3-4,6-8H2,1-2H3

InChI Key

USRYHWNJUGTEPB-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CC=NO)OCCC

Origin of Product

United States

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